molecular formula C15H17ClFN3O2S B2963718 1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2034304-44-2

1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No. B2963718
CAS RN: 2034304-44-2
M. Wt: 357.83
InChI Key: XFTRELLIQWGXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer and neurological disorders.

Scientific Research Applications

Cancer Research Applications

  • Aurora Kinase Inhibitor : A related compound exhibits potential for treating cancer by inhibiting Aurora A kinase, which is pivotal in cell division and has been implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).
  • Antitumor Activity : Synthesis and evaluation of novel pyrimidinyl pyrazole derivatives, including compounds similar to the one , showed potent cytotoxicity against various tumor cell lines in vitro and demonstrated antitumor activity in vivo (H. Naito et al., 2005).
  • PI3 Kinase p110α Inhibitors : Imidazo[1,2-a]pyridine derivatives, closely related in structure, have been identified as potent inhibitors of p110alpha, suggesting a potential application in cancer therapy due to their ability to inhibit cell proliferation and tumor growth (M. Hayakawa et al., 2007).

Antimicrobial Activity

  • New Heterocycles with Antimicrobial Properties : The synthesis of new heterocycles based on pyrazole, including sulfonamide derivatives, has been explored for their antimicrobial activity against various pathogens (T. El‐Emary et al., 2002).

Synthesis of Novel Compounds

  • Synthesis and Biological Evaluation : Research on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives as PI3 kinase p110α inhibitors highlights the potential of these compounds as cancer therapeutic agents due to their selectivity and efficacy in inhibiting cancer cell proliferation (M. Hayakawa et al., 2007).
  • Activated Nitriles in Chemistry : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have shown antimicrobial activity, indicating the versatility of this chemical framework in producing biologically active compounds (Y. Ammar et al., 2004).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-2-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3O2S/c1-19-10-11(9-18-19)15-4-2-3-7-20(15)23(21,22)12-5-6-14(17)13(16)8-12/h5-6,8-10,15H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTRELLIQWGXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

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